
3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound known for its intriguing chemical structure and potential applications. It comprises a quinazolinone core substituted with benzyl, methylthio, and oxadiazole groups. The unique arrangement of these functional groups gives rise to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can involve multiple steps, including:
Formation of Quinazolinone Core: : The quinazolinone core can be synthesized using methods such as the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of Benzyl and Methylthio Groups: : Benzylation and methylthiolation can be achieved using benzyl halides and methylthiolating agents, respectively, under suitable conditions.
Oxadiazole Ring Formation: : The 1,2,4-oxadiazole ring can be constructed through cyclization reactions involving hydrazides and suitable carboxylic acids or derivatives.
Industrial Production Methods
Industrial production may involve optimizing these synthetic routes to increase yield and reduce cost. This typically includes scaling up reaction conditions and purifying the final product using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group is susceptible to oxidation, forming sulfoxides and sulfones under appropriate conditions.
Reduction: : Nitro groups or oxadiazole rings can be reduced using hydrogenation or metal hydrides.
Substitution: : The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation Reagents: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reagents: : Reducing agents like palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Electrophiles such as bromine or nitric acid.
Major Products
The products of these reactions depend on the specific conditions and reagents used, but typically include substituted derivatives of the original compound.
Scientific Research Applications
This compound has garnered interest in various fields due to its structural features and potential biological activities.
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Employed in studies involving heterocyclic chemistry and the reactivity of quinazolinone derivatives.
Biology
Investigated for its potential as an antimicrobial or antiviral agent.
Studied for its interactions with biological macromolecules, such as enzymes or receptors.
Medicine
Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Evaluated in preclinical models for its pharmacokinetic and pharmacodynamic properties.
Industry
Potential use in the development of novel materials or catalysts.
Investigated for its role in chemical sensors or electronic devices.
Mechanism of Action
The biological effects of 3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one are often mediated by its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA.
Pathways Involved: : Signaling pathways related to cell proliferation, inflammation, or apoptosis.
Comparison with Similar Compounds
When compared to other quinazolinone derivatives or oxadiazole-containing compounds, this compound stands out due to its unique combination of functional groups, which may impart distinct chemical reactivity and biological activity.
Similar Compounds
Quinazolinone derivatives: Known for their diverse pharmacological activities.
Oxadiazole derivatives: Recognized for their antimicrobial and anticancer properties.
Properties
IUPAC Name |
3-benzyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c1-32-19-13-11-18(12-14-19)23-27-22(31-28-23)16-33-25-26-21-10-6-5-9-20(21)24(30)29(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFUFKVFQZNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-DIMETHOXY-N-[2-(3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE](/img/structure/B2966740.png)
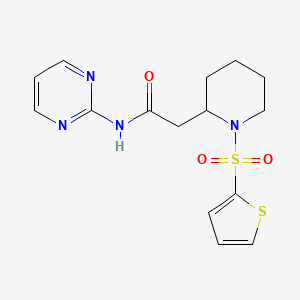
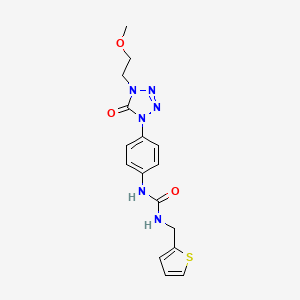
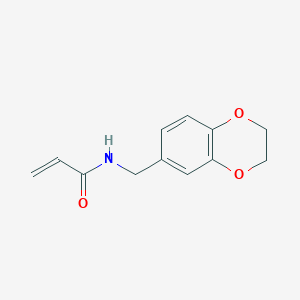
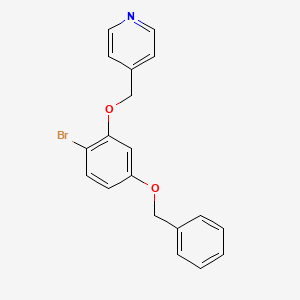
![N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2966750.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2966752.png)


![5-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2966757.png)
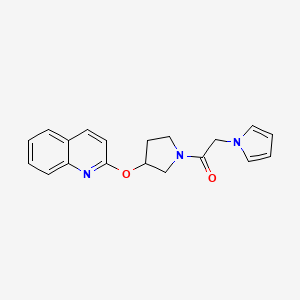
![1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2966761.png)
